

# Application Notes and Protocols: JNJ-26070109 Downstream Signaling Pathway Analysis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | JNJ-26070109 |           |
| Cat. No.:            | B15615440    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

JNJ-26070109 is a potent and selective, orally bioactive antagonist of the cholecystokinin 2 (CCK2) receptor.[1][2][3][4] The CCK2 receptor, a G protein-coupled receptor (GPCR), is primarily found in the brain and the gastrointestinal tract.[5][6] Its activation by endogenous ligands, gastrin and cholecystokinin (CCK), triggers a cascade of intracellular signaling events that regulate diverse physiological processes, including gastric acid secretion, anxiety, and cell proliferation.[7][8][9] JNJ-26070109 exerts its effects by competitively binding to the CCK2 receptor, thereby inhibiting the downstream signaling pathways initiated by its natural ligands.
[1] Understanding the downstream signaling pathways affected by JNJ-26070109 is crucial for elucidating its mechanism of action and exploring its therapeutic potential.

#### JNJ-26070109: Mechanism of Action

**JNJ-26070109** is a competitive antagonist of the CCK2 receptor with high affinity.[1] The binding affinities (pKi) for human, rat, and dog CCK2 receptors are 8.49, 7.99, and 7.70, respectively.[1] Its primary therapeutic indication has been investigated in the context of gastroesophageal reflux disease (GORD) due to its ability to inhibit gastric acid secretion.[3] [10]

Table 1: Binding Affinity of JNJ-26070109 for CCK2 Receptors



| Species | pKi  |
|---------|------|
| Human   | 8.49 |
| Rat     | 7.99 |
| Dog     | 7.70 |

Data sourced from MedChemExpress.[1]

## Downstream Signaling Pathways of the CCK2 Receptor

The CCK2 receptor predominantly couples to Gq and G $\alpha$ 12/13 proteins to initiate downstream signaling.[7][9] Activation of these G proteins leads to the stimulation of multiple effector enzymes and second messengers, culminating in diverse cellular responses. **JNJ-26070109**, by blocking the CCK2 receptor, inhibits these signaling cascades.

### **Key Signaling Cascades:**

- Phospholipase C (PLC) / Protein Kinase C (PKC) Pathway: Upon ligand binding, the Gq protein activates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[8] This pathway is central to many of the physiological effects of CCK2 receptor activation.
- Mitogen-Activated Protein Kinase (MAPK) Pathway: The activation of the CCK2 receptor can lead to the phosphorylation and activation of the MAPK/ERK cascade.[7] This pathway is often initiated through PKC activation and plays a significant role in cell proliferation and differentiation.[7]
- Phosphatidylinositol 3-Kinase (PI3K) / Akt Pathway: The CCK2 receptor can also activate the PI3K/Akt signaling pathway, which is a critical regulator of cell survival, growth, and apoptosis.[7][9][11]





Seed CCK2R-expressing cells in 24-well plates





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. JNJ-26070109 CAS 844645-08-5 [dcchemicals.com]
- 3. The cholecystokinin CCK2 receptor antagonist, JNJ-26070109, inhibits gastric acid secretion and prevents omeprazole-induced acid rebound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JNJ-26070109 | CymitQuimica [cymitguimica.com]
- 5. CCK2 receptors in chronic pain PMC [pmc.ncbi.nlm.nih.gov]
- 6. CCK2 receptor antagonists: pharmacological tools to study the gastrin-ECL cell-parietal cell axis PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes PMC [pmc.ncbi.nlm.nih.gov]
- 10. The cholecystokinin CCK2 receptor antagonist, JNJ-26070109, inhibits gastric acid secretion and prevents omeprazole-induced acid rebound in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Involvement of PI3K/Akt pathway in cell cycle progression, apoptosis, and neoplastic transformation: a target for cancer chemotherapy PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: JNJ-26070109
   Downstream Signaling Pathway Analysis]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b15615440#jnj-26070109-downstream-signaling-pathway-analysis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com